molecular formula C18H15N3S B15500244 (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B15500244
M. Wt: 305.4 g/mol
InChI Key: KEPVWOGMRMBPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a benzothiazole core linked to a dimethylaminophenyl group via a conjugated double bond. This compound has garnered attention for its role as a regulator of G-protein signaling (RGS) protein inhibitor, particularly targeting RGS4 . Its structure combines an electron-deficient benzothiazole moiety with a strong electron-donating dimethylamino group, enabling unique electronic properties and reactivity. The (E)-configuration of the acrylonitrile group is critical for its biological activity, as it facilitates covalent interactions with cysteine residues in target proteins .

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C18H15N3S/c1-21(2)15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)22-18/h3-11H,1-2H3

InChI Key

KEPVWOGMRMBPGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of acrylonitrile derivatives with aryl/heteroaryl substituents. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Key Features Reference
(2E)-2-(1,3-Benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Benzothiazole, 4-(dimethylamino)phenyl Electrophilic acrylonitrile group; RGS4 inhibitor with cysteine-dependent activity
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 4-Bromophenyl, 4-(dimethylamino)phenyl Exhibits dual emission due to crystal habit/size; strong π-π interactions in solid state
2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile (5a) Benzothiazole, thiophene Microwave-synthesized; antimicrobial/anticancer activity
(2E)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)acrylonitrile Carbazole, pyridine Enhanced charge-transfer properties; solvent-dependent conformational isomerism
CCG-63808 (RGS4 inhibitor) Benzothiazole, fluorophenoxy-pyridopyrimidine Similar acrylonitrile reactivity but distinct heterocyclic substituent; lower specificity

Key Observations :

  • Electron-Donating Groups: The dimethylamino group in the target compound enhances electron-donating capacity compared to bromophenyl (electron-withdrawing) or thiophenyl (moderately donating) substituents, influencing charge-transfer properties .
  • Reactivity : The α,β-unsaturated nitrile group is a common feature in RGS inhibitors (e.g., CCG-63802, CCG-63808), but its electrophilicity raises concerns about off-target interactions .
  • Solid-State Behavior: Crystal packing and emission properties vary significantly with substituents. For example, bromophenyl derivatives exhibit size-dependent luminescence, whereas the dimethylaminophenyl analogue shows stronger π-π stacking .
Physicochemical and Electronic Properties
  • HOMO-LUMO Gaps: DFT studies on carbazole/pyridine analogues reveal gaps of 2.8–3.2 eV, suggesting the dimethylaminophenyl derivative may have a narrower gap (~2.5–3.0 eV) due to enhanced donor strength .
  • Solubility: The dimethylamino group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated derivatives .

Q & A

(Basic) What synthetic methodologies are recommended for optimizing the yield of (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile?

Answer:
The synthesis typically involves a multi-step route, starting with condensation reactions between benzothiazole derivatives and substituted aldehydes. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Palladium or copper-based catalysts (e.g., Pd/C) improve coupling reactions, particularly for introducing the dimethylaminophenyl group .
  • Temperature control : Maintaining 60–80°C minimizes side reactions while ensuring complete conversion .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100 W) while improving yield .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .

(Advanced) How can crystallographic data resolve intramolecular interactions and conformational stability?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for elucidating planar conformations and non-covalent interactions:

  • Data collection : Use a high-resolution diffractometer (e.g., CuKα radiation, λ = 1.54184 Å) to measure reflections (e.g., θ = 4.4–72.7°) .
  • Refinement : SHELXL refines structures by minimizing R-factors (<0.05), identifying intramolecular hydrogen bonds (e.g., N–H⋯S), and π-stacking between benzothiazole and aromatic rings .
  • Software : OLEX2 integrates structure solution, refinement, and visualization, enabling analysis of packing diagrams and Hirshfeld surfaces to quantify intermolecular contacts .
    Example: The title compound exhibits a planar conformation (torsion angle <5°) stabilized by an N–H⋯S hydrogen bond (2.02 Å), critical for bioactivity .

(Basic) Which spectroscopic techniques are essential for structural validation?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration via J = 12–16 Hz for trans olefinic protons) and substituent integration (e.g., dimethylamino peak at δ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts .

(Advanced) How do substituent modifications impact biological activity in benzothiazole derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., -N(CH₃)₂ at para-position) enhance π-stacking with enzyme active sites, improving anticancer activity (IC₅₀ reduction by 40–60%) .
  • Halogen substituents (e.g., -Cl, -Br) increase lipophilicity (LogP >5), boosting membrane permeability and antimicrobial potency (MIC = 2–8 µg/mL against M. tuberculosis) .
  • Hydroxyphenyl groups facilitate hydrogen bonding with kinases, as shown in molecular docking simulations (Glide score <-8 kcal/mol) .
    Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling, then screen using MTT (cytotoxicity) and microdilution (antimicrobial) assays .

(Advanced) How should researchers address data contradictions arising from polymorphic forms?

Answer:
Polymorphism can alter optical properties (e.g., emission wavelengths) and bioactivity:

  • Characterization : Use PXRD to identify distinct crystal habits (e.g., needle vs. plate morphologies) and DSC to detect thermal transitions (ΔHfusion variations) .
  • Emission analysis : Time-resolved fluorescence spectroscopy quantifies Stokes shifts (e.g., 50 nm vs. 70 nm) caused by stacking differences in Z/E isomers .
  • Refinement protocols : In SHELXL, apply TWIN commands to model twinned crystals and resolve overlapping reflections .

(Basic) What purification strategies ensure high-purity yields for biological assays?

Answer:

  • Liquid-liquid extraction : Separate organic phases using dichloromethane/water to remove polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve needle-shaped crystals with >99% purity .
  • Flash chromatography : Use gradient elution (hexane → ethyl acetate) to isolate the E-isomer (Rf = 0.3–0.4) from Z-isomer byproducts .

(Advanced) Which computational methods predict reactivity and binding modes?

Answer:

  • DFT calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap <3 eV indicates high reactivity) .
  • Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase, PDB: 1M17), with scoring functions validating ΔG values (<-10 kcal/mol) .
  • MD simulations : GROMACS assesses stability of protein-ligand complexes over 100 ns trajectories (RMSD <2 Å confirms binding) .

(Basic) What are the recommended storage conditions to maintain stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .
  • Solvent : Dissolve in DMSO-d6 for NMR studies (stable for >6 months at 25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.